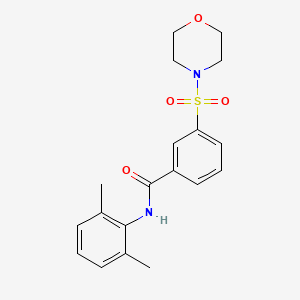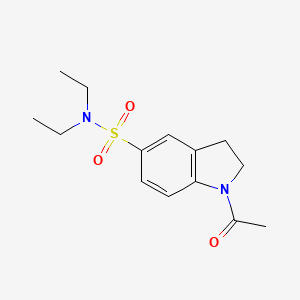![molecular formula C16H20ClNO3 B5796107 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor modulation.
Mécanisme D'action
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, meaning it binds to the receptor and prevents adenosine from binding. This results in a blockade of the downstream signaling pathways that are activated by adenosine binding to the receptor.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects, including the modulation of cardiovascular function, neurotransmission, and inflammation. In cardiovascular research, DPCPX has been used to study the effects of adenosine A1 receptor blockade on heart rate, blood pressure, and coronary blood flow. In neurobiology, DPCPX has been used to study the effects of adenosine A1 receptor modulation on neurotransmitter release and synaptic plasticity. In inflammation research, DPCPX has been used to study the effects of adenosine A1 receptor blockade on the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, making it an ideal tool for studying the effects of adenosine A1 receptor modulation. However, its potency and selectivity can also be a limitation, as it may not be suitable for studying the effects of other adenosine receptor subtypes. Additionally, DPCPX can be difficult to synthesize and purify, which may limit its availability for some research applications.
Orientations Futures
There are several future directions for research involving DPCPX. One area of interest is the role of adenosine A1 receptor modulation in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel adenosine A1 receptor antagonists with improved potency, selectivity, and pharmacokinetic properties. Finally, there is also interest in studying the effects of adenosine A1 receptor modulation on other physiological processes, such as metabolism and immune function.
Méthodes De Synthèse
The synthesis of DPCPX involves several steps, including the condensation of 4-chloro-2,5-dimethoxyaniline with cyclohexanone, followed by the alkylation of the resulting intermediate with 5,5-dimethylcyclohexanone. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor modulation. This receptor is known to play a key role in several physiological processes, including the regulation of cardiovascular function, neurotransmission, and inflammation. DPCPX is commonly used to block the adenosine A1 receptor and study its effects on these processes.
Propriétés
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2)8-10(5-11(19)9-16)18-13-7-14(20-3)12(17)6-15(13)21-4/h5-7,18H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHSDRMMMWUAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)